N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is the receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .
Mode of Action
This compound: interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which can have therapeutic potential in many human diseases .
Biochemical Pathways
The compound’s action on RIPK1 affects the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases, and blocking this pathway can alleviate these conditions .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s effectiveness in cellular models suggests it has sufficient bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action include significant inhibition of RIPK1 . This results in a marked anti-necroptotic effect in cellular models, such as the U937 cell necroptosis model .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s effectiveness in cellular models suggests it is stable and effective under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with 2,3-dimethylaniline under controlled conditions to yield the final oxalamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
- 1,4-Dioxaspiro[4.5]decan-2-one
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-7-6-8-16(14(13)2)21-18(23)17(22)20-11-15-12-24-19(25-15)9-4-3-5-10-19/h6-8,15H,3-5,9-12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLBXBUNGJLDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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